molecular formula C19H20N2O4 B11478984 2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro-

2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro-

Cat. No.: B11478984
M. Wt: 340.4 g/mol
InChI Key: QTBOFNWVBFITRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound that belongs to the class of quinoxalines This compound is characterized by the presence of a tetrahydroquinoxalinone core substituted with a 3-(3,4-dimethoxyphenyl)propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its tetrahydroquinoxalinone core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C19H20N2O4/c1-24-16-9-7-13(11-17(16)25-2)8-10-19(23)21-12-18(22)20-14-5-3-4-6-15(14)21/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,22)

InChI Key

QTBOFNWVBFITRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CC(=O)NC3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.